(5Z)-2-(4-chloroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(4-chlorophenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 5-methyl-2-thiophenecarboxaldehyde in the presence of thiosemicarbazide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiazolidinone derivative .
Industrial Production Methods
This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidinone derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. These actions are mediated through pathways involving oxidative stress, apoptosis, and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole nucleus.
Abafungin: An antifungal agent with a thiazole moiety.
Uniqueness
2-[(4-chlorophenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring with a chlorophenyl and methylthiophene substituent. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H11ClN2OS2 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)imino-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11ClN2OS2/c1-9-2-7-12(20-9)8-13-14(19)18-15(21-13)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18,19)/b13-8- |
InChI Key |
DWKGBRVARJZRTL-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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